molecular formula C23H26N2O5 B12017887 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12017887
M. Wt: 410.5 g/mol
InChI Key: HSKAPDMUQMUELG-XUTLUUPISA-N
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Description

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with the molecular formula C23H26N2O5 This compound is known for its unique structural features, which include a pyrrolone ring, hydroxyphenyl, and methoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolone ring and the introduction of the hydroxyphenyl and methoxybenzoate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O5/c1-14-13-17(30-4)9-10-18(14)21(27)19-20(15-5-7-16(26)8-6-15)25(12-11-24(2)3)23(29)22(19)28/h5-10,13,20,26-27H,11-12H2,1-4H3/b21-19+

InChI Key

HSKAPDMUQMUELG-XUTLUUPISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)O

Origin of Product

United States

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